![molecular formula C12H5N3O4 B1589957 2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene CAS No. 4655-62-3](/img/structure/B1589957.png)
2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene
Overview
Description
2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene (DCN) is an organic compound that has been studied extensively over the past few decades. It is a nitronaphthalene derivative with a bicyclic structure and is used in a variety of scientific research applications. DCN has been found to be useful in organic synthesis, as a reagent for the synthesis of various compounds, and as a catalyst for various reactions. In addition, DCN has been studied for its biochemical and physiological effects on various biological systems.
Scientific Research Applications
Deprotecting Reagent
This compound is used as a deprotecting reagent for a variety of compounds, such as thioacetals, acetals, and ketals .
Electron-Transfer Reagent
It serves as an electron-transfer reagent for the synthesis of quinolines from imines and alkynes or alkenes .
Oxidative Couplings and Cyclization Reactions
The compound is used in oxidative couplings and cyclization reactions .
Dehydrogenation of Alcohols, Phenols, and Steroid Ketones
It is used in the dehydrogenation of alcohols, phenols, and steroid ketones .
Synthesis of 1,2-Benzisoxazoles
The compound is used in the synthesis of 1,2-benzisoxazoles .
Functionalization of Activated C–H Bonds
It has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds .
Dehydrogenation of Saturated C–C, C–O, and C–N Bonds
The compound is used in the dehydrogenation of saturated C–C, C–O, and C–N bonds .
Generation of Reactive Intermediates
The excited-state compound converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms as well as chloride and other anions into their respective radicals .
properties
IUPAC Name |
1,4-dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O4/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15(18)19/h1-3,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZGCAJTTUCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=C(C(=C2O)C#N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494945 | |
Record name | 1,4-Dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene | |
CAS RN |
4655-62-3 | |
Record name | 1,4-Dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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